molecular formula C17H13ClN2O B4876102 1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one

1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one

Cat. No.: B4876102
M. Wt: 296.7 g/mol
InChI Key: MQZWDKKYCMPQAE-UHFFFAOYSA-N
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Description

1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.

Future Directions

The future research on “1-{4-[(8-chloro-4-quinolinyl)amino]phenyl}ethanone” and similar compounds could focus on exploring their potential biological activities and developing more efficient synthesis methods. Given the wide range of biological activities exhibited by quinoline derivatives, these compounds hold promise for the development of new therapeutic agents .

Preparation Methods

The synthesis of 1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one typically involves the condensation of 8-chloroquinoline-4-amine with 4-acetylphenylamine. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid . The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.

Chemical Reactions Analysis

1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position of the quinoline ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerization in the malaria parasite, thereby causing toxic heme accumulation . The compound may also interact with other biological pathways, contributing to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

1-{4-[(8-chloroquinolin-4-yl)amino]phenyl}ethan-1-one can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(8-chloroquinolin-4-yl)amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-11(21)12-5-7-13(8-6-12)20-16-9-10-19-17-14(16)3-2-4-15(17)18/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZWDKKYCMPQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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